
1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2IO. This compound is characterized by the presence of a chloromethyl group and an iodine atom attached to a phenyl ring, along with a chloro and propanone group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodo-5-(chloromethyl)benzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure the completion of the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or alkanes.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of the iodine atom also makes it suitable for coupling reactions, where it can form carbon-carbon bonds with other aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one: This compound has a similar structure but lacks the iodine atom, which affects its reactivity and applications.
1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one: This compound contains a mercapto group instead of an iodine atom, leading to different chemical properties and reactivity.
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one: The presence of a trifluoromethyl group in this compound alters its electronic properties and reactivity compared to the iodine-containing compound.
Uniqueness
1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and make it suitable for a wide range of chemical reactions. The iodine atom, in particular, enhances its utility in coupling reactions, making it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C10H9Cl2IO |
|---|---|
Poids moléculaire |
342.98 g/mol |
Nom IUPAC |
1-chloro-1-[5-(chloromethyl)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2IO/c1-6(14)10(12)8-4-7(5-11)2-3-9(8)13/h2-4,10H,5H2,1H3 |
Clé InChI |
AGSVIFDKLIDZLC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)CCl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


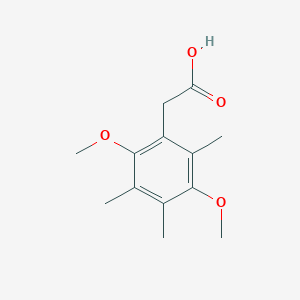

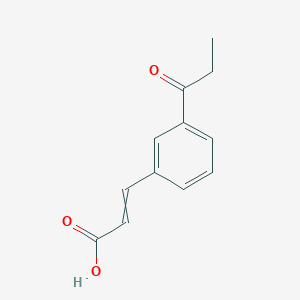
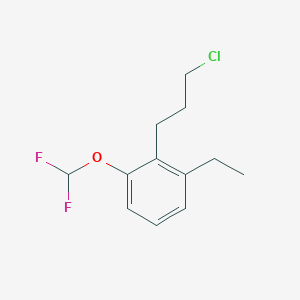
![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
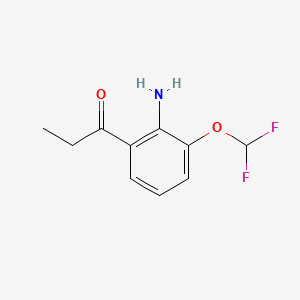

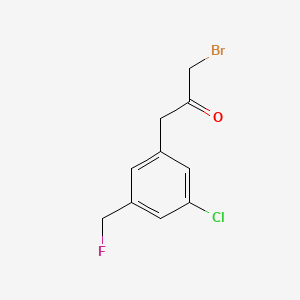
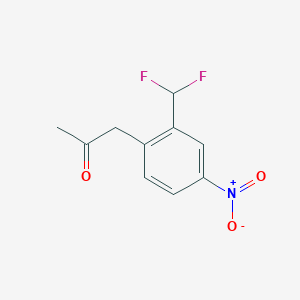
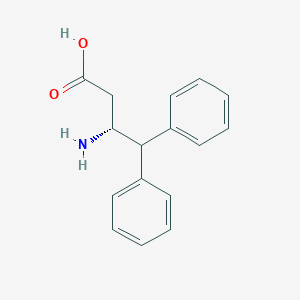
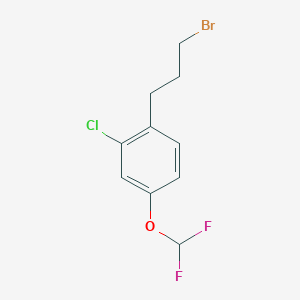

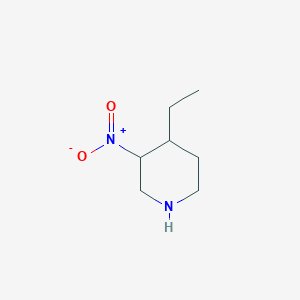
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
